2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride

Lipophilicity LogP Permeability

2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride (CAS 1170509-21-3) is a synthetic benzimidazole derivative featuring a 6-sulfonamide scaffold, a 2-chloromethyl substituent, and an N-(2-methoxyphenyl) sulfonamide group, supplied as the hydrochloride salt. The compound belongs to the class of 2-substituted-benzimidazole-6-sulfonamides, a scaffold validated as a privileged structure for carbonic anhydrase (CA) inhibition, particularly against tumor-associated isoforms CA IX and CA XII.

Molecular Formula C15H15Cl2N3O3S
Molecular Weight 388.3 g/mol
Cat. No. B13310654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride
Molecular FormulaC15H15Cl2N3O3S
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)N=C(N3)CCl.Cl
InChIInChI=1S/C15H14ClN3O3S.ClH/c1-22-14-5-3-2-4-12(14)19-23(20,21)10-6-7-11-13(8-10)18-15(9-16)17-11;/h2-8,19H,9H2,1H3,(H,17,18);1H
InChIKeyCKBASSDUCZOUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide Hydrochloride: Structural and Physicochemical Baseline


2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride (CAS 1170509-21-3) is a synthetic benzimidazole derivative featuring a 6-sulfonamide scaffold, a 2-chloromethyl substituent, and an N-(2-methoxyphenyl) sulfonamide group, supplied as the hydrochloride salt . The compound belongs to the class of 2-substituted-benzimidazole-6-sulfonamides, a scaffold validated as a privileged structure for carbonic anhydrase (CA) inhibition, particularly against tumor-associated isoforms CA IX and CA XII [1]. Direct bioactivity data for this specific compound is absent from public repositories including ChEMBL and PubChem [2]; its differentiation from chemical analogs rests on quantifiable physicochemical properties, regiochemical identity, and the presence of a reactive chloromethyl handle enabling downstream derivatization .

Why Generic Substitution Fails for 2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide Hydrochloride


In the benzimidazole sulfonamide chemical space, substitution at three key positions—the benzimidazole 2-position, the sulfonamide nitrogen, and the sulfonamide ring position—creates highly differentiated physicochemical and biological profiles that preclude generic interchange [1]. The 6-sulfonamide regioisomer is validated as a carbonic anhydrase inhibitor scaffold with isoform selectivity, whereas the 5-sulfonamide regioisomer has been independently characterized as a luteinizing hormone-releasing hormone (LHRH) antagonist scaffold [2][3]. The 2-chloromethyl group provides a reactive electrophilic handle absent in the corresponding 2-methyl analog, enabling covalent derivatization or irreversible target engagement . The N-(2-methoxyphenyl) substitution on the sulfonamide nitrogen confers distinct lipophilicity (LogP 2.25) and hydrogen-bonding capacity compared to simpler N,N-dialkyl analogs (e.g., N,N-diethyl analog LogP 1.69), directly impacting membrane permeability and pharmacokinetic behavior . Substituting any of these three structural features with a nearest-neighbor analog irreversibly alters the compound's reactivity, target engagement profile, and physicochemical properties.

Quantitative Differential Evidence for 2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide Hydrochloride vs. Structurally Closest Analogs


Lipophilicity Differential: N-(2-Methoxyphenyl) vs. N,N-Diethyl Sulfonamide Substitution

The target compound exhibits a calculated LogP of 2.25, which is 0.56 log units higher than the N,N-diethyl analog (LogP 1.69), both sourced from the same vendor's calculated LogP methodology . This difference reflects the replacement of the N,N-diethyl sulfonamide group with an N-(2-methoxyphenyl) sulfonamide group, increasing the compound's lipophilicity. Higher LogP correlates with enhanced passive membrane permeability in the absence of active transport, a key consideration in cell-based assay design. In the context of the 6-sulfonamide benzimidazole carbonic anhydrase inhibitor scaffold, lipophilicity modulation at the sulfonamide position has been shown to influence isoform selectivity and cellular potency for tumor-associated CA IX and XII isoforms [1].

Lipophilicity LogP Permeability Benzimidazole sulfonamide

Hydrogen-Bond Donor Count Differential: Impact on Permeability and Target Interactions

The target compound possesses two hydrogen-bond donors (HBD = 2), compared to one hydrogen-bond donor (HBD = 1) for the N,N-diethyl analog . The additional HBD originates from the secondary sulfonamide N–H present in the N-(2-methoxyphenyl) sulfonamide group, which is absent in the tertiary N,N-diethyl sulfonamide. In drug-like chemical space, HBD count is a critical determinant of passive membrane permeability, with an HBD count ≤3 generally considered favorable for oral bioavailability according to Lipinski's Rule of Five [1]. The target compound (HBD = 2) remains within this favorable range while providing an additional hydrogen-bond donor that can engage protein target residues. In carbonic anhydrase inhibitor design, sulfonamide N–H hydrogen bonding to the active-site zinc-coordinated Thr199 residue is a conserved pharmacophoric interaction critical for potency [2].

Hydrogen bonding Permeability Physicochemical properties Benzimidazole sulfonamide

2-Chloromethyl Electrophilic Reactivity: A Handle Absent in 2-Methyl Analogs

The 2-chloromethyl substituent (pKa of the conjugate acid of chloride ≈ −7) is a reactive alkylating electrophile capable of undergoing nucleophilic substitution reactions with thiols, amines, and other biological nucleophiles [1]. By contrast, the 2-methyl analog (e.g., 2-methyl-1H-benzimidazole-6-sulfonamide, CAS 57476-34-3) lacks this electrophilic reactivity entirely, rendering it chemically inert under the same conditions . This distinction is functionally meaningful: the chloromethyl group enables covalent target engagement (e.g., irreversible kinase or protease inhibition), prodrug strategies (e.g., glutathione conjugation for tumor-selective activation), or further synthetic elaboration (e.g., nucleophilic displacement to generate diverse 2-substituted libraries) [2]. In procurement terms, selecting the methyl analog would make these experimental workflows impossible.

Electrophilic reactivity Chloromethyl group Derivatization handle Benzimidazole

Regioisomer Confirmation: 6-Sulfonamide Identity as a Determinant of Biological Target Class

The compound is confirmed as the 6-sulfonamide regioisomer based on IUPAC nomenclature (2-(chloromethyl)-N-(2-methoxyphenyl)-1H-1,3-benzodiazole-6-sulfonamide hydrochloride) [1]. This regioisomer is critical because the 6-sulfonamide benzimidazole scaffold is a validated pharmacophore for carbonic anhydrase (CA) inhibition, with multiple compounds in this series demonstrating nanomolar to micromolar Ki values against human CA isoforms I, II, IX, and XII [2]. The regioisomeric 5-sulfonamide benzimidazoles have been characterized as LHRH antagonists—a functionally unrelated target class—with compound 19 showing submicromolar dual functional activity on human and rat receptors [3]. This orthogonal biological activity between 5- and 6-sulfonamide regioisomers means that selecting the incorrect regioisomer would direct a screening campaign toward an entirely different target space. In the 2-substituted-benzimidazole-6-sulfonamide CA inhibitor series, the 6-sulfonamide group directly coordinates the active-site zinc ion, making its positional correctness essential for zinc-binding metalloenzyme activity [2].

Regioisomerism 6-Sulfonamide Carbonic anhydrase Target selectivity

Absence of Public Bioactivity Data as a Blank-Slate Attribute for Novel Target Discovery

According to ZINC15 and ChEMBL20, there is no known bioactivity data (IC50, EC50, Ki, Kd) for this compound against any protein target [1]. This contrasts with the structurally related compound N-[1-(2-methoxyphenyl)-1H-benzoimidazol-5-yl]-benzenesulfonamide, which has a reported EC50 of 1.90 × 10³ nM (1900 nM) in a GPCR and ion channel screening panel at the Vanderbilt Screening Center [2]. The absence of annotated bioactivity for the target compound makes it a superior choice for novel target identification screens, as it avoids pre-existing pharmacological bias. For researchers developing chemical probes against understudied targets (e.g., from the Illuminating the Druggable Genome initiative), a compound with zero known off-target activities is preferred over one with documented promiscuity [3].

Novel target identification Negative control Chemical probe Benzimidazole

Hydrochloride Salt Form: Solubility Differentiation from Free Base Analogs

The target compound is supplied as the hydrochloride (HCl) salt, with a molecular weight of 388.26 g/mol (including one HCl equivalent) . The corresponding free base (MW 351.81 g/mol) is available as a distinct catalog item (e.g., 2-(chloromethyl)-N-(2-methoxyphenyl)-3H-benzimidazole-5-sulfonamide) [1]. In general, hydrochloride salt formation of weakly basic compounds containing benzimidazole (pKa of benzimidazole conjugate acid ≈5.5) increases aqueous solubility by 1–3 orders of magnitude relative to the free base, owing to favorable ionization and crystal lattice energy effects [2]. This is a standard pharmaceutical salt strategy well-documented in the literature [2]. The HCl salt form is therefore preferred for aqueous biological assay conditions (e.g., cell-based assays, in vitro enzyme assays) where the free base may precipitate or require DMSO concentrations exceeding 1% (v/v).

Salt form Aqueous solubility Hydrochloride Formulation

Recommended Application Scenarios for 2-(Chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide Hydrochloride Based on Differential Evidence


Covalent Chemical Probe Development via 2-Chloromethyl Electrophilic Warhead

The 2-chloromethyl group provides a reactive electrophilic handle enabling covalent target engagement through nucleophilic substitution with active-site cysteine, serine, or lysine residues [1]. This compound is suitable as a starting scaffold for developing activity-based protein profiling (ABPP) probes targeting serine hydrolases, cysteine proteases, or kinases with a nucleophilic residue in the hinge region. The 6-sulfonamide group provides a validated zinc-binding motif for metalloenzyme targets, while the chloromethyl warhead enables irreversible inhibition readouts. The HCl salt form ensures adequate aqueous solubility for biochemical assay conditions [2].

Carbonic Anhydrase Isoform Selectivity Screening on the 6-Sulfonamide Scaffold

The 6-sulfonamide regioisomer scaffold is validated for carbonic anhydrase inhibition, with known isoform selectivity toward the tumor-associated transmembrane isoforms CA IX and CA XII [1]. This compound serves as a derivatization-ready intermediate for SAR exploration at the 2-position and sulfonamide nitrogen, where modifications can tune isoform selectivity and potency. The absence of preexisting bioactivity data [2] allows researchers to establish de novo SAR without confounding pharmacological history. The N-(2-methoxyphenyl) group contributes favorable lipophilicity (LogP 2.25) for cell permeability in CA IX/XII-expressing hypoxic tumor cell models [3].

Negative Control Compound for GPCR and Ion Channel Screening Panels

The compound has zero annotated bioactivities in ChEMBL/ZINC databases [1], making it an ideal negative control for medium-throughput screening panels, particularly those involving GPCRs, ion channels, and transporters. This contrasts with structurally related N-(2-methoxyphenyl)-benzimidazole derivatives that show measurable GPCR activity (EC50 = 1900 nM) [2]. The 6-sulfonamide regioisomer further ensures that any observed activity is not attributable to LHRH receptor modulation (associated with 5-sulfonamide regioisomers) [3]. The HCl salt form facilitates direct dissolution in aqueous assay buffers .

Diversifiable Synthetic Intermediate for Benzimidazole-Focused Compound Libraries

The chloromethyl group at the 2-position and the secondary sulfonamide N–H provide two orthogonal derivatization points for library synthesis [1]. Nucleophilic displacement of the chloride with amines, thiols, or alcohols enables rapid generation of diverse 2-substituted analogs, while the sulfonamide N–H can be alkylated or acylated independently. The 95% purity specification [2] and confirmed regioisomeric identity (6-sulfonamide, not 5-sulfonamide) [3] ensure that library products maintain the carbonic anhydrase-targeting 6-sulfonamide pharmacophore. The compound's LogP of 2.25 and HBD of 2 place it within drug-like chemical space, increasing the likelihood that downstream analogs will possess favorable ADME properties .

Quote Request

Request a Quote for 2-(chloromethyl)-N-(2-methoxyphenyl)-1H-benzimidazole-6-sulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.